2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-methylacetamide
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Description
2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-methylacetamide is a useful research compound. Its molecular formula is C12H18N6O2S and its molecular weight is 310.38. The purity is usually 95%.
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Biological Activity
The compound 2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-methylacetamide is a novel derivative that combines several pharmacologically relevant moieties, including a triazole ring and a pyrazole structure. The unique combination of these functional groups suggests a potential for diverse biological activities, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
The molecular formula of the compound is C18H19F3N6O2S, with a molecular weight of approximately 440.4 g/mol. The presence of the thiol group and the triazole ring is significant for its biological activity, as these structures are known to interact with various biological targets.
Property | Value |
---|---|
Molecular Formula | C₁₈H₁₉F₃N₆O₂S |
Molecular Weight | 440.4 g/mol |
CAS Number | 1014072-32-2 |
Biological Activity Overview
Research indicates that compounds containing 1,2,4-triazole and thiol groups exhibit notable antimicrobial , antifungal , and anticancer properties. The specific activities of This compound have not been extensively documented; however, similar compounds have demonstrated significant biological effects.
Antimicrobial Activity
Compounds with triazole rings have been recognized for their ability to inhibit enzymes essential for microbial growth. For instance, derivatives of 1,2,4-triazoles have shown effectiveness against various bacterial strains and fungi. The incorporation of the pyrazole moiety may enhance these properties by providing additional interaction sites with microbial targets .
Anticancer Activity
The anticancer potential of triazole derivatives is well-documented. Studies have shown that certain 1,2,4-triazole-based compounds inhibit cancer cell proliferation by interfering with metabolic pathways critical for tumor growth. For example, compounds with similar structures have exhibited IC50 values in the micromolar range against various cancer cell lines .
Structure-Activity Relationship (SAR)
The biological activity of triazoles can often be correlated with their structural features. Modifications in the substituents on the triazole ring or the introduction of different functional groups can significantly affect their potency and selectivity.
Compound Name | Structural Features | Biological Activity |
---|---|---|
Triazole Derivative A | Triazole ring with halogen substitution | Antifungal activity |
Triazole Derivative B | Pyrazole group substitution | Anticancer properties |
Triazole Derivative C | Thiol group presence | Antimicrobial effects |
The unique combination of ethyl and methoxy groups in This compound may confer distinct pharmacological properties not observed in its analogs .
Case Studies
Recent studies on related compounds have highlighted their potential in treating resistant strains of fungi and bacteria. For instance:
- Antifungal Efficacy : A study demonstrated that a similar triazole derivative had a broad spectrum of antifungal activity against Candida species, which are known for developing resistance to conventional antifungals .
- Cancer Cell Line Testing : Another investigation evaluated several triazole derivatives against human breast cancer cell lines (T47D), revealing promising results with some compounds exhibiting IC50 values below 30 μM .
Properties
IUPAC Name |
2-[[4-ethyl-5-(3-methoxy-1-methylpyrazol-4-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N6O2S/c1-5-18-10(8-6-17(3)16-11(8)20-4)14-15-12(18)21-7-9(19)13-2/h6H,5,7H2,1-4H3,(H,13,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXCCPFFVHUAEEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC)C2=CN(N=C2OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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